4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate
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Overview
Description
4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound that features multiple functional groups, including a chloro group, a fluorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. The starting materials might include 4-chlorobutyryl chloride, 4-fluoroaniline, and 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoic acid. The reactions may involve acylation, esterification, and condensation steps under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The process might include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms like chlorine and fluorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition or activation of these targets, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl benzoate
- 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 4-(1,3-dioxo-2H-isoindol-2-yl)benzoate
Uniqueness
The uniqueness of 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate lies in its specific combination of functional groups and structural features, which may confer unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C31H27ClFNO5 |
---|---|
Molecular Weight |
548.0 g/mol |
IUPAC Name |
[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl] 4-(1,3-dioxo-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C31H27ClFNO5/c32-17-16-27(28(35)20-6-11-23(33)12-7-20)39-31(38)21-8-13-24(14-9-21)34-29(36)25-15-10-22(18-26(25)30(34)37)19-4-2-1-3-5-19/h1-9,11-14,22,25-27H,10,15-18H2 |
InChI Key |
QPLKZPTUMFSLFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C3=CC=CC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)C(=O)OC(CCCl)C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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